Cyclohexylacetaldehyde
Overview
Description
Cyclohexylacetaldehyde, also known as 2-Cyclohexylacetaldehyde, is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.20 g/mol . The compound is also known by other names such as Cyclohexaneacetaldehyde and cyclohexyl-acetaldehyde .
Molecular Structure Analysis
The InChI code for Cyclohexylacetaldehyde isInChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2
. The Canonical SMILES representation is C1CCC(CC1)CC=O
. These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis
Cyclohexylacetaldehyde has a density of 0.9±0.1 g/cm³ . It has a boiling point of 189.5±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.6±3.0 kJ/mol . The flash point is 61.9±7.8 °C . The index of refraction is 1.439 . The molar refractivity is 37.2±0.3 cm³ . It has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 17 Ų . The polarizability is 14.7±0.5 10^-24 cm³ . The surface tension is 30.9±3.0 dyne/cm . The molar volume is 141.3±3.0 cm³ .Scientific Research Applications
Summary of the Application
Cyclohexanol, a value-added chemical, has attracted much attention due to its huge application market. The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol .
Methods of Application or Experimental Procedures
A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of cyclohexyl acetate to yield cyclohexanol and ethanol .
Results or Outcomes
A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of cyclohexyl acetate and 97.2% selectivity to ethanol along with 97.1% selectivity to cyclohexanol in a batch reactor .
2. Utility of Cyclohexanethiols in Organic Synthesis
Summary of the Application
Cyclohexanethiol, also known as cyclohexyl mercaptan, is used as a starting material for the manufacture of biologically active compounds such as inhibitors of prostaglandin and leukotriene, canine COX-2 inhibitors, phosphodiesterase inhibitors, etc .
Methods of Application or Experimental Procedures
Cyclohexanethiol can be synthesized from cyclohexene or cyclohexanol. For instance, cyclohexanol can be converted into cyclohexanethiol by treatment with hydrogen sulfide in the presence of a catalyst blend containing a hydrotreating catalyst and a dehydration catalyst (e.g., alumina) .
Results or Outcomes
The methods for the production of cyclohexanethiol and its reactions have been reviewed. The main purpose of this review is to present a survey of the literature on cyclohexanethiol chemistry till mid 2008 .
3. Synthesis of Cyclohexanol and Ethanol via Hydrogenation of Cyclohexyl Acetate with Cu2Znx/Al2O3 Catalysts
Summary of the Application
The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol .
Methods of Application or Experimental Procedures
A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of cyclohexyl acetate .
Results or Outcomes
A Cu2Zn1.25/Al2O3 catalyst exhibited superior catalytic performance with 93.9% conversion of cyclohexyl acetate and 97.2% selectivity to ethanol along with 97.1% selectivity to cyclohexanol .
4. Efficient Hydrogenation of Cyclohexyl Acetate to Cyclohexanol with Cu–Zr Catalysts
Summary of the Application
The hydrogenation of acetic acid-derived cyclohexyl acetate is becoming a safe, efficient, and promising route for the production of cyclohexanol .
Methods of Application or Experimental Procedures
Cu–Zr catalysts were prepared via different methods for the hydrogenation of cyclohexyl acetate .
Results or Outcomes
A Cu3Zr7-SG catalyst showed 97.4% cyclohexyl acetate conversion and 95.5% selectivity to cyclohexanol along with 96.3% selectivity to ethanol .
5. Synthesis of Cyclohexanol and Ethanol via Hydrogenation of Cyclohexyl Acetate with Cu2Znx/Al2O3 Catalysts
Summary of the Application
The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol .
Methods of Application or Experimental Procedures
A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of cyclohexyl acetate .
Results or Outcomes
A Cu2Zn1.25/Al2O3 catalyst exhibited superior catalytic performance with 93.9% conversion of cyclohexyl acetate and 97.2% selectivity to ethanol along with 97.1% selectivity to cyclohexanol .
6. Efficient Hydrogenation of Cyclohexyl Acetate to Cyclohexanol with Cu–Zr Catalysts
Summary of the Application
The hydrogenation of acetic acid-derived cyclohexyl acetate is becoming a safe, efficient, and promising route for the production of cyclohexanol .
Methods of Application or Experimental Procedures
Cu–Zr catalysts were prepared via different methods for the hydrogenation of cyclohexyl acetate .
Results or Outcomes
A Cu3Zr7-SG catalyst showed 97.4% cyclohexyl acetate conversion and 95.5% selectivity to cyclohexanol along with 96.3% selectivity to ethanol .
properties
IUPAC Name |
2-cyclohexylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDTERTPNYIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311703 | |
Record name | 2-cyclohexylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylacetaldehyde | |
CAS RN |
5664-21-1 | |
Record name | 2-Cyclohexylacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexaneacetaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyclohexylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Cyclohexylacetaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYW2A23ZV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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